Cas no 2155855-50-6 (3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide)

3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide structure
2155855-50-6 structure
商品名:3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide
CAS番号:2155855-50-6
MF:C6H11BrN2O
メガワット:207.068340539932
CID:5193882
PubChem ID:132371631

3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide 化学的及び物理的性質

名前と識別子

    • 3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide
    • インチ: 1S/C6H10N2O.BrH/c7-3-1-2-6-4-8-9-5-6;/h4-5H,1-3,7H2;1H
    • InChIKey: CTVUMAOBWDLSRK-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CON=C1)CCN.Br

3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1387292-0.1g
3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide
2155855-50-6 95%
0.1g
$140.0 2023-07-07
Enamine
EN300-1387292-0.5g
3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide
2155855-50-6 95%
0.5g
$374.0 2023-07-07
Enamine
EN300-1387292-10.0g
3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide
2155855-50-6 95%
10.0g
$2146.0 2023-07-07
Enamine
EN300-1387292-0.25g
3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide
2155855-50-6 95%
0.25g
$200.0 2023-07-07
Enamine
EN300-1387292-5.0g
3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide
2155855-50-6 95%
5.0g
$1448.0 2023-07-07
Chemenu
CM440931-250mg
3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide
2155855-50-6 95%+
250mg
$256 2023-03-24
Chemenu
CM440931-1g
3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide
2155855-50-6 95%+
1g
$611 2023-03-24
Enamine
EN300-1387292-100mg
3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide
2155855-50-6 95.0%
100mg
$140.0 2023-09-30
A2B Chem LLC
AY04455-100mg
3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide
2155855-50-6 95%
100mg
$183.00 2024-01-01
A2B Chem LLC
AY04455-1g
3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide
2155855-50-6 95%
1g
$561.00 2024-01-01

3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide 関連文献

3-(1,2-oxazol-4-yl)propan-1-amine hydrobromideに関する追加情報

Comprehensive Overview of 3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide (CAS No. 2155855-50-6)

The compound 3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide (CAS No. 2155855-50-6) is a specialized organic molecule featuring a unique structural framework combining an oxazole ring with a propylamine side chain. This hydrobromide salt derivative has garnered significant attention in pharmaceutical and biochemical research due to its potential as a versatile building block for drug discovery. The presence of both the heterocyclic oxazole moiety and the primary amine group makes this compound particularly valuable for designing novel bioactive molecules targeting various therapeutic areas.

Recent trends in medicinal chemistry highlight the growing demand for oxazole-containing compounds, as this heterocycle is frequently found in FDA-approved drugs and clinical candidates. Researchers are particularly interested in how the 3-(1,2-oxazol-4-yl)propan-1-amine scaffold can be utilized to develop modulators of protein-protein interactions, a hot topic in current drug development. The hydrobromide salt form offers improved solubility and crystallinity compared to the free base, addressing common formulation challenges faced during preclinical development.

From a synthetic chemistry perspective, the CAS 2155855-50-6 compound presents interesting opportunities for structure-activity relationship (SAR) studies. The 1,2-oxazole (isoxazole) ring system is known for its metabolic stability and ability to participate in hydrogen bonding, while the propan-1-amine tail provides a flexible spacer for further derivatization. These features make it particularly relevant for researchers investigating small molecule inhibitors or allosteric modulators of biological targets, which are among the most searched topics in contemporary drug discovery literature.

The physicochemical properties of 3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide have been carefully characterized to support its use in high-throughput screening and lead optimization. With a molecular weight of 211.08 g/mol, this white to off-white crystalline powder typically shows good stability under standard laboratory conditions. Its solubility profile in water and common organic solvents makes it suitable for various biological assays, a crucial factor frequently queried by pharmaceutical scientists in online forums and database searches.

In the context of current research trends, this compound has shown promise in the development of central nervous system (CNS) therapeutics, particularly for neurological disorders where modulation of neurotransmitter systems is desired. The oxazole ring's ability to cross the blood-brain barrier, combined with the amine functionality's potential for interacting with neuronal receptors, positions CAS 2155855-50-6 as an interesting scaffold for neuropharmacological applications. This aligns with the growing public interest in mental health treatments and cognitive enhancers, as reflected in recent search engine analytics.

Quality control aspects of 3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide are another area of professional interest. Analytical methods such as HPLC, NMR, and mass spectrometry are routinely employed to verify the compound's purity and identity, with typical purity specifications exceeding 95%. These quality parameters are essential for reproducible research outcomes, a concern frequently raised in scientific discussion boards and Q&A platforms dedicated to synthetic chemistry.

The commercial availability of 2155855-50-6 through specialty chemical suppliers has facilitated its adoption in academic and industrial laboratories worldwide. Current market analysis indicates increasing demand for such pharmaceutical intermediates, driven by the expansion of drug discovery programs targeting undruggable targets. This compound's structural features make it particularly valuable for fragment-based drug design approaches, a methodology that has gained substantial traction in recent years according to publication metrics and conference proceedings.

From a regulatory standpoint, proper handling of 3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide requires standard laboratory safety precautions, though it doesn't fall under restricted substance categories. Material safety data sheets provide comprehensive guidance on storage conditions (typically room temperature in a dry environment) and personal protective equipment recommendations. These practical considerations are among the most frequently searched aspects by first-time users of this chemical entity.

Looking forward, the scientific community anticipates continued interest in oxazole derivatives like 2155855-50-6 as tools for chemical biology and medicinal chemistry. The compound's versatility enables its use in diverse applications ranging from fluorescent probes to covalent inhibitor design. As artificial intelligence and machine learning become increasingly important in molecular design, such well-characterized building blocks gain additional value for training predictive algorithms and validating computational models.

In conclusion, 3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide represents a strategically important compound at the intersection of synthetic chemistry and drug discovery. Its unique structural features, combined with favorable physicochemical properties and growing commercial availability, position it as a valuable asset for researchers addressing current challenges in therapeutic development. The compound's relevance to trending research areas ensures its continued importance in the scientific literature and laboratory practice for years to come.

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